molecular formula C8H4ClF3N2 B1408071 6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile CAS No. 1227587-35-0

6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile

Cat. No. B1408071
CAS RN: 1227587-35-0
M. Wt: 220.58 g/mol
InChI Key: WURXKTUSBJIYNT-UHFFFAOYSA-N
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Description

6-Chloro-2-(trifluoromethyl)pyridine-3-acetonitrile is a key product of insecticide in developed countries . It is not only a new pesticide intermediate, but also widely used in organic synthesis, dye, and medicine . The introduction of trifluoromethyl groups into the heterocycle can improve the lipophilicity of the compound, thereby improving the permeability to biological membranes and tissues and the electron attraction during the reaction of the same biological body, and enhancing the physiological activity of the compound .


Synthesis Analysis

Trifluoromethylpyridines (TFMPs) are synthesized through a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart . They are key structural motifs in active agrochemical and pharmaceutical ingredients .


Molecular Structure Analysis

The molecular formula of this compound is C6H2ClF3N . Its molecular weight is 199.53 . The InChI code is 1S/C6H2ClF4N/c7-4-2-1-3 (8)5 (12-4)6 (9,10)11/h1-2H .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Physical And Chemical Properties Analysis

This compound has a density of 1.417g/cm³ . Its melting point is 33-35℃, and its boiling point is 147.459°C at 760 mmHg . The flashing point is 42.982°C, and the vapor pressure is 5.598mmHg at 25°C . The refractive index is 1.447 .

Mechanism of Action

The presence of fluorine and pyridine structure in TFMP derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .

Safety and Hazards

This compound is considered hazardous . It is harmful if swallowed or inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .

Future Directions

Trifluoromethylpyridines and their derivatives have been increasingly used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

2-[6-chloro-2-(trifluoromethyl)pyridin-3-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3N2/c9-6-2-1-5(3-4-13)7(14-6)8(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WURXKTUSBJIYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CC#N)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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